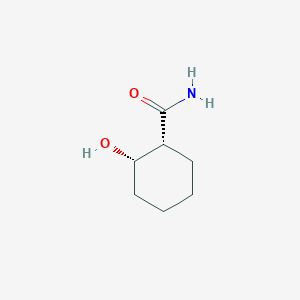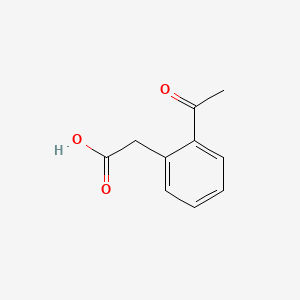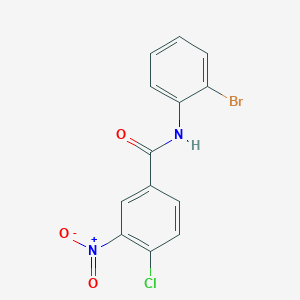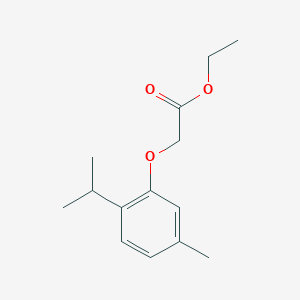
1,2-Dibromo-4-chloro-1,1,2-trifluorobutane
Descripción general
Descripción
1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H4Br2ClF3 . It has a molecular weight of 304.33 .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane consists of four carbon atoms, four hydrogen atoms, two bromine atoms, one chlorine atom, and three fluorine atoms . The InChI key for this compound is PSZKHWSIFOQADS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
NMR Investigations
1,2-Dibromo-4-chloro-1,1,2-trifluorobutane has been extensively studied in nuclear magnetic resonance (NMR) research. Hinton and Jaques (1975) conducted a comprehensive NMR study of the compound, obtaining all 19F, 13C, and 1H chemical shifts and determining 23 coupling constants. They investigated temperature and solvent effects on these parameters, contributing valuable data to the field of NMR spectroscopy (Hinton & Jaques, 1975).
Copolymerization Studies
The compound plays a role in the synthesis and copolymerization of fluorinated monomers. Guiot et al. (2005) explored the radical copolymerization of vinylidene fluoride with derivatives of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. This study provided insights into the kinetics of copolymerization and the reactivity ratios of these fluorinated compounds (Guiot et al., 2005).
Synthesis of Fluorinated Compounds
Research by Paleta et al. (2000) involved the synthesis of fluorinated butanolides and butenolides, starting from compounds including 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. This study contributed to the understanding of nucleophilic reactions in fluorinated compounds and the development of new synthetic pathways (Paleta et al., 2000).
Photochemical Reactions and Synthesis
Dědek and Chvátal (1986) investigated the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, leading to the synthesis of complex fluorinated compounds. This research provided valuable information on the photochemical behavior of halogenated compounds and their potential for synthesizing new materials (Dědek & Chvátal, 1986).
Halogenated Enolates and Chemical Synthesis
Balaraman et al. (2016) focused on the synthesis of ketones and alkenes featuring a terminal bromochlorofluoromethyl group, derived from fluorinated butanes similar to 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. Their work provided practical access to perhalogenated ketones and alkenes, expanding the scope of chemical synthesis in fluorinated chemistry (Balaraman et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2ClF3/c5-3(8,1-2-7)4(6,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZKHWSIFOQADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380809 | |
| Record name | 1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502457-70-7 | |
| Record name | 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502457-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dibromo-4-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)


![4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide](/img/structure/B1607554.png)



![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)





